molecular formula C7H12Cl2N2S B7829989 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 140176-74-5

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride

Cat. No.: B7829989
CAS No.: 140176-74-5
M. Wt: 227.15 g/mol
InChI Key: VJJZXQCIDAQYNQ-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride typically involves the chloromethylation of thiazole followed by the introduction of the N,N-dimethylmethanamine group. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include thiazole sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Thiazole derivatives, including 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride, have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For example, a study demonstrated that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anti-Ulcerative Properties
This compound is also recognized as an intermediate in the synthesis of Nizatidine, a medication used to treat peptic ulcers and gastroesophageal reflux disease (GERD). The thiazole moiety contributes to the bioactivity of Nizatidine, enhancing its efficacy in inhibiting gastric acid secretion .

Agricultural Science Applications

Pesticidal Activity
Research indicates that thiazole derivatives can serve as effective pesticides. The chloromethyl group enhances the compound's ability to penetrate plant tissues, providing protective effects against various pests. A study highlighted the effectiveness of similar thiazole compounds in controlling aphid populations on crops .

Materials Science Applications

Polymer Synthesis
this compound can be utilized as a building block in polymer chemistry. Its reactive chloromethyl group allows for further functionalization, leading to the development of novel polymers with specific properties. Research has shown that incorporating thiazole units into polymer matrices can improve thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Study on Antimicrobial PropertiesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus .
Development of NizatidineMedicinal ChemistryEstablished the compound as a key intermediate in synthesizing effective anti-ulcer medications .
Pesticidal EfficacyAgricultural ScienceShowed effective control of aphids on agricultural crops using thiazole derivatives .
Polymer FunctionalizationMaterials ScienceRevealed enhanced thermal stability and mechanical properties in polymers synthesized with thiazole units .

Mechanism of Action

The mechanism of action of 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride: Similar structure but with a guanidine group instead of N,N-dimethylmethanamine.

    4-(Chloromethyl)thiazole hydrochloride: Lacks the N,N-dimethylmethanamine group, making it less versatile in certain applications.

    Thiazole derivatives: Various thiazole derivatives with different substituents exhibit unique properties and applications.

Uniqueness

1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride is unique due to its combination of the chloromethyl group and the N,N-dimethylmethanamine group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.

Biological Activity

1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride, commonly referred to as a thiazole derivative, has garnered attention in various fields due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and pharmacological profiles.

  • Molecular Formula : C7H12Cl2N2S
  • Molecular Weight : 227.15 g/mol
  • CAS Number : 82586-71-8

The structural characteristics of this compound include a thiazole ring and a chloromethyl group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activities.
  • Electrophilic Interactions : The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their functionality.

These interactions suggest potential applications in targeting specific enzymes and receptors within biological systems.

Biological Activities

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.
  • Anticancer Properties : Preliminary studies have suggested that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cells, particularly cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains and fungi
AnticancerInduces apoptosis in cancer cells through CDK inhibition
Enzyme InhibitionInhibits cyclin-dependent kinases, leading to cell cycle arrest

Pharmacokinetics

Pharmacokinetic studies have revealed that the compound exhibits moderate bioavailability when administered subcutaneously. For instance, a study indicated a bioavailability of approximately 74% with a half-life of about 1 hour in animal models . This pharmacokinetic profile is essential for evaluating its therapeutic potential and optimizing dosing regimens.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability74%
Half-life~1 hour
Route of AdministrationSubcutaneous

Applications in Scientific Research

This compound is utilized as a building block in the synthesis of more complex molecules within pharmaceutical research. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Properties

IUPAC Name

1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S.ClH/c1-10(2)4-7-9-6(3-8)5-11-7;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJZXQCIDAQYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519508
Record name 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140176-74-5, 82586-71-8
Record name 2-Thiazolemethanamine, 4-(chloromethyl)-N,N-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140176-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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